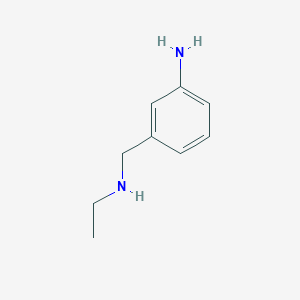
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is a chiral compound with significant applications in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the alkylation of a suitable precursor with a methoxy group, followed by the introduction of the amine functionality through reductive amination. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine functionality can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the amine functionality can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-Methoxycyclopropanecarboxylic acid
- rac-(1R,2R)-2-Methoxycyclobutan-1-amine
Uniqueness
rac-(1R,2R)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride,trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
(1S,2S)-2-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-11-9-6-4-3-5-8(9)7-10(11)13-2;/h3-6,10-12H,7H2,1-2H3;1H/t10-,11-;/m0./s1 |
InChI-Schlüssel |
PTBIWURLOVSUID-ACMTZBLWSA-N |
Isomerische SMILES |
CN[C@@H]1[C@H](CC2=CC=CC=C12)OC.Cl |
Kanonische SMILES |
CNC1C(CC2=CC=CC=C12)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)


![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)

![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)
